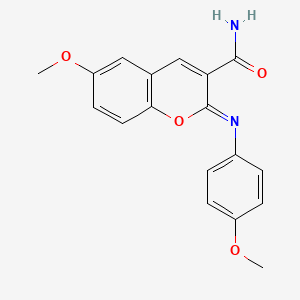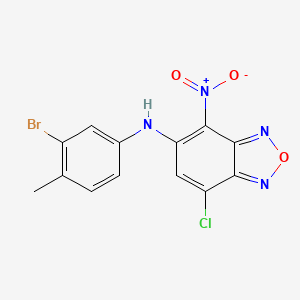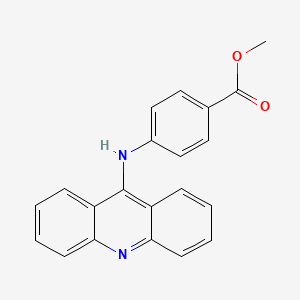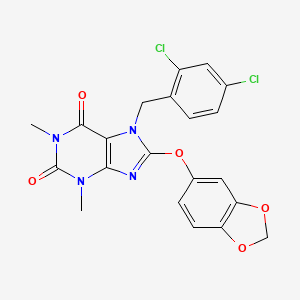![molecular formula C18H13BrO4 B11641936 5-[(4-Bromophenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11641936.png)
5-[(4-Bromophenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-ブロモフェニル)メチリデン]-2-メチル-2-フェニル-1,3-ジオキサン-4,6-ジオン: は、化学式C24H19BrClN5OS としても知られており、多様な用途を持つ魅力的な化合物です。その特性と用途について詳しく見ていきましょう。
2. 製法
合成経路:
この化合物は、いくつかの合成経路によって生成されます。一般的な方法の1つは、4-ブロモベンズアルデヒド と2-メチル-2-フェニルマロノニトリル を縮合させることです。この反応は、クネーフェナーゲル縮合を介して進行し、目的の生成物が生成されます。
反応条件:
この反応は、通常、エタノール またはジメチルスルホキシド(DMSO) などの溶媒中で行われます。反応物は、塩基(例:ナトリウムエトキシド )の存在下で混合され、反応物は還流下で加熱されます。精製後、化合物は単離できます。
工業生産:
工業規模での生産方法は異なる場合がありますが、上記で説明した合成経路は、大規模合成の出発点として機能します。
3. 化学反応の分析
反応性:
酸化: この化合物は、酸化反応を受けることができ、様々な酸化生成物を生成する可能性があります。
還元: 還元反応は、異なる中間体または最終生成物を生成する可能性があります。
置換: 分子中の臭素原子は、求核置換反応を起こしやすいです。
一般的な試薬と条件:
酸化: や などの試薬を使用できます。
還元: または は、一般的な還元剤です。
置換: や などの求核剤は、臭素原子を置換することができます。
主要な生成物:
特定の生成物は、反応条件と使用した試薬によって異なります。詳細な分析には、実験データが必要となります。
4. 科学研究での応用
化学:
構成単位: 研究者は、この化合物をより複雑な分子の構成単位として使用します。
触媒: 特定の反応において触媒として機能する可能性があります。
生物学および医学:
抗癌特性: 調査によると、そのユニークな構造により、潜在的な抗癌活性が示唆されています。
酵素阻害: 疾患経路に関連する特定の酵素を阻害する可能性があります。
産業:
材料科学: その特性は、材料科学の用途において興味深いものです。
準備方法
Synthetic Routes:
Several synthetic routes lead to the formation of this compound. One common method involves the condensation of 4-bromobenzaldehyde with 2-methyl-2-phenylmalononitrile . The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product.
Reaction Conditions:
The reaction typically occurs in a solvent such as ethanol or dimethyl sulfoxide (DMSO) . The reactants are mixed in the presence of a base (e.g., sodium ethoxide ), and the reaction is heated under reflux. After purification, the compound can be isolated.
Industrial Production:
While industrial-scale production methods may vary, the synthetic route described above serves as a starting point for large-scale synthesis.
化学反応の分析
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield different intermediates or final products.
Substitution: The bromine atom in the molecule is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like or can be used.
Reduction: or are common reducing agents.
Substitution: Nucleophiles such as or can replace the bromine atom.
Major Products:
The specific products depend on the reaction conditions and reagents used. Detailed analysis would require experimental data.
科学的研究の応用
Chemistry:
Building Block: Researchers use this compound as a building block for more complex molecules.
Catalysis: It may serve as a catalyst in certain reactions.
Biology and Medicine:
Anticancer Properties: Investigations suggest potential anticancer activity due to its unique structure.
Enzyme Inhibition: It might inhibit specific enzymes relevant to disease pathways.
Industry:
Materials Science: Its properties make it interesting for material applications.
作用機序
正確なメカニズムは、現在も活発な研究分野です。細胞標的に作用し、細胞増殖、アポトーシス、または酵素機能に関連する経路に影響を与える可能性があります。
6. 類似の化合物との比較
関連する化合物はいくつかありますが、芳香環、ヘテロ環部分、臭素置換基の独特の組み合わせによって、5-[(4-ブロモフェニル)メチリデン]-2-メチル-2-フェニル-1,3-ジオキサン-4,6-ジオン が際立っています。
類似の化合物
類似化合物との比較
While there are related compounds, the distinct combination of aromatic rings, heterocyclic moieties, and the bromine substituent sets 5-[(4-Bromophenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione apart.
Similar Compounds
特性
分子式 |
C18H13BrO4 |
|---|---|
分子量 |
373.2 g/mol |
IUPAC名 |
5-[(4-bromophenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C18H13BrO4/c1-18(13-5-3-2-4-6-13)22-16(20)15(17(21)23-18)11-12-7-9-14(19)10-8-12/h2-11H,1H3 |
InChIキー |
SUUKEACFKCSXMX-UHFFFAOYSA-N |
正規SMILES |
CC1(OC(=O)C(=CC2=CC=C(C=C2)Br)C(=O)O1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-{(Z)-[1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11641862.png)
![methyl (4Z)-4-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11641875.png)
![(6Z)-2-butyl-6-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11641882.png)

![(5Z)-3-(4-chlorobenzyl)-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11641900.png)
![Methyl 4-[({3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11641903.png)
![(5E)-1-(2-fluorophenyl)-5-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11641911.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641917.png)
![(2E)-2-[1-(4-butyl-2-methyl-5-oxotetrahydrofuran-2-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11641921.png)


![9-methyl-2-[(2-morpholin-4-ylethyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11641928.png)
![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11641942.png)
